2-Bromomethyl-4-cyanophenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BBrNO2/c1-13(2)14(3,4)19-15(18-13)12-6-5-10(9-17)7-11(12)8-16/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTGMALCZBIYGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromomethyl-4-cyanophenylboronic acid pinacol ester typically involves multiple steps:
Formation of the benzonitrile core: This can be achieved through various methods, including the Sandmeyer reaction, where an aryl amine is converted to a nitrile using copper(I) cyanide.
Introduction of the bromomethyl group: This step often involves bromination of a methyl group attached to the aromatic ring, using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment of the dioxaborolane ring: This can be done through a Suzuki-Miyaura coupling reaction, where a boronic acid or ester is coupled with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromomethyl-4-cyanophenylboronic acid pinacol ester can undergo various types of chemical reactions:
Substitution reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling reactions: The dioxaborolane ring can engage in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.
Oxidation and reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Suzuki-Miyaura coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as toluene or ethanol.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or lithium aluminum hydride in anhydrous ether.
Major Products
Substitution products: Depending on the nucleophile, products can include azides, thiols, ethers, or amines.
Coupling products: Biaryl compounds or other complex organic molecules.
Reduction products: Primary amines or carboxylic acids.
Scientific Research Applications
2-Bromomethyl-4-cyanophenylboronic acid pinacol ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Potential use in the synthesis of bioactive molecules or as a precursor in the development of pharmaceuticals.
Medicine: May be explored for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity and structural properties.
Mechanism of Action
The mechanism of action of 2-Bromomethyl-4-cyanophenylboronic acid pinacol ester depends on the specific reactions it undergoes:
Nucleophilic substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to replace the bromine atom.
Suzuki-Miyaura coupling: The dioxaborolane ring participates in the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst, followed by reductive elimination to form the final product.
Reduction and oxidation: The nitrile group undergoes electron transfer processes, leading to the formation of amines or carboxylic acids.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and substituents of analogous boronic esters:
Solubility and Stability
- Solubility: Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids. For example, phenylboronic acid pinacol ester is highly soluble in chloroform and ketones . The cyano group in the target compound may slightly reduce solubility in nonpolar solvents due to its electron-withdrawing nature.
- Stability : Electron-withdrawing groups (e.g., -CN, -CF3) enhance thermal and oxidative stability. The trifluoromethoxy derivative (CF3O-) in is exceptionally stable, whereas the bromomethyl group in the target compound introduces reactivity toward nucleophilic substitution .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling: All pinacol esters participate in palladium-catalyzed coupling. The cyano group in the target compound may slightly reduce reaction rates compared to electron-donating groups (e.g., -OCH3 in ) due to decreased electron density on the boron atom .
- Post-Functionalization : The bromomethyl group enables unique reactivity. For example, it can undergo SN2 reactions to introduce amines or thiols, a feature absent in compounds like 4-cyclopropyl-2-fluorophenylboronic acid PE .
Biological Activity
2-Bromomethyl-4-cyanophenylboronic acid pinacol ester (CAS Number: 1030832-26-8) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromomethyl group and a cyano substituent on the phenyl ring, making it a versatile building block in organic synthesis and drug development.
- Molecular Formula : C14H17BBrNO2
- Molecular Weight : 306.1 g/mol
- Appearance : Solid
- Melting Point : Approximately 85-90 °C
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of glycoproteins and other biomolecules. This interaction is crucial for the compound’s potential therapeutic effects.
Anticancer Properties
Research indicates that boronic acid derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism suggests potential applications in treating various cancers, particularly those resistant to conventional therapies.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains, possibly through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the effects of boronic acid derivatives on cancer cell lines. The results demonstrated that this compound effectively inhibited cell proliferation in several cancer types, including breast and prostate cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Study 2: Antimicrobial Efficacy
In another investigation published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial efficacy of various boronic acid derivatives. The findings indicated that this compound displayed notable activity against Gram-positive bacteria, particularly Staphylococcus aureus. The study suggested that the compound's mechanism may involve interference with bacterial metabolic processes .
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High | Moderate |
| 4-Cyano-2-fluorophenylboronic acid pinacol ester | Moderate | High |
| Phenylboronic acid | Low | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
